molecular formula C21H22FN3O3 B2401132 1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1428372-73-9

1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2401132
CAS No.: 1428372-73-9
M. Wt: 383.423
InChI Key: ZBBJLQSUFZHONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic small molecule characterized by a pyrrolidin-2-one core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a 4-(pyridin-2-yloxy)piperidine-1-carbonyl moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c22-16-4-6-17(7-5-16)25-14-15(13-20(25)26)21(27)24-11-8-18(9-12-24)28-19-3-1-2-10-23-19/h1-7,10,15,18H,8-9,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBJLQSUFZHONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known by its CAS number 1448136-74-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
CAS Number1448136-74-0

Research indicates that this compound may exert its effects through multiple pathways:

  • Dopamine Transporter Interaction : Similar compounds have shown selective binding to dopamine transporters (DAT), which can impact dopaminergic signaling pathways. For instance, analogs have been evaluated for their binding affinities at DAT and serotonin transporters, suggesting a potential role in modulating neurotransmitter levels .
  • Cancer Cell Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of NF-κB signaling pathways, which are crucial in cancer progression .
  • Cholinesterase Inhibition : Some derivatives of piperidine compounds have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy. This suggests that similar activities could be present in the target compound .

Anticancer Activity

A study evaluated the anticancer properties of related piperidine derivatives, finding that certain structures exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved the activation of apoptosis pathways .

Neuropharmacological Effects

In neuropharmacology, compounds with similar structures have been shown to interact with dopamine receptors and transporters, indicating a potential for treating disorders like Parkinson's disease or schizophrenia by modulating dopaminergic activity .

Case Studies

  • Cytotoxicity Testing : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, highlighting its potential as an anticancer agent. For example, it was found to be more effective than some existing chemotherapeutic agents in inducing apoptosis in specific tumor models .
  • Neurotransmitter Modulation : Research on related compounds indicates that they can selectively inhibit DAT, leading to increased dopamine levels in synaptic clefts. This property could be beneficial for conditions characterized by dopaminergic deficits .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, research has shown that modifications to piperidine structures can enhance their ability to inhibit cancer cell growth. Specific analogs have demonstrated activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines, suggesting that the compound could be further explored as a potential anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A study focusing on similar piperidine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating that the compound might be developed into a novel antimicrobial agent .

Neurological Applications

Given the presence of the piperidine moiety, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their potential as dual-target mu-opioid receptor agonists and dopamine D3 receptor antagonists, which are relevant in treating conditions like depression and anxiety disorders . The ability to modulate neurotransmitter systems could position this compound as a candidate for further neurological studies.

Synthesis Overview

StepReagents/ConditionsOutcome
1Pyridine derivative + fluorophenyl compoundFormation of intermediate
2Piperidine derivative + coupling agentsFormation of piperidine-carbonyl moiety
3Cyclization stepFinal pyrrolidinone structure

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related piperidine derivative against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity compared to existing chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial properties of several piperidine derivatives were assessed using disc diffusion methods against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the compound's structure significantly improved its antibacterial activity, warranting further exploration of its therapeutic applications .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

  • Piperazine/Piperidine Substituents: Compounds with electron-withdrawing groups (e.g., 2-chloro, 3-trifluoromethyl) on aromatic rings exhibit higher α-adrenoceptor (AR) affinity. For example, the trifluoromethylphenyl analogue () may show prolonged receptor interaction due to enhanced hydrophobic effects .
  • Oxadiazole vs.

Antiarrhythmic and Antihypertensive Activity

  • Ethoxy-Substituted Analogues : 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one () demonstrated potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) in rats, suggesting that alkoxy groups may improve cardiovascular efficacy .
  • Fluorophenyl vs. Methoxyphenyl : The target compound’s 4-fluorophenyl group offers metabolic stability compared to methoxy-substituted analogues (), which may undergo faster demethylation .

Q & A

Basic: What synthetic routes are available for preparing 1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the pyrrolidin-2-one core via nucleophilic substitution between 2-pyrrolidinone and a halogenated aryl compound (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene). For example, substituting 2-pyrrolidinone with 4-fluoroiodobenzene yields 1-(4-fluorophenyl)pyrrolidin-2-one with ~85% efficiency, whereas bromobenzene derivatives show lower yields (~59%) due to reduced reactivity .
  • Step 2: Coupling the pyrrolidin-2-one intermediate with a functionalized piperidine derivative (e.g., 4-(pyridin-2-yloxy)piperidine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .

Optimization Strategies:

  • Use iodobenzene derivatives for higher yields in nucleophilic substitution reactions.
  • Employ microwave-assisted synthesis to reduce reaction time and improve purity.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the piperidine-pyrrolidinone backbone (δ ~3.0–4.5 ppm for carbonyl and piperidine protons) .
    • 19F NMR verifies the integrity of the fluorophenyl moiety (δ ~-110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁FN₃O₃: 394.1568).
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in synthetic yields when varying halogenated aryl precursors (e.g., iodobenzene vs. bromobenzene)?

Methodological Answer:
Contradictions arise from differences in halogen reactivity:

  • Iodobenzene has superior leaving-group ability, enabling faster SNAr (nucleophilic aromatic substitution) reactions at lower temperatures (e.g., 60°C vs. 100°C for bromobenzene) .
  • Troubleshooting:
    • Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in bromobenzene reactions.
    • Introduce catalytic Cu(I) or Pd(0) to facilitate oxidative addition in sluggish bromobenzene systems.
    • Compare activation energies via computational modeling (e.g., DFT) to predict optimal conditions .

Advanced: What structural modifications enhance the compound’s biological activity, particularly for adenosine receptor targeting?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Fluorophenyl Group: Critical for receptor binding; replacing fluorine with bulkier substituents (e.g., Cl or CF₃) reduces affinity .
  • Piperidine-Pyrrolidinone Linker: Modulating the carbonyl group to a thiocarbonyl or introducing sp³-hybridized carbons improves metabolic stability .
  • Pyridinyloxy Moiety: Substituting pyridin-2-yloxy with pyrimidin-4-yloxy enhances selectivity for A₂A adenosine receptors .

Experimental Design:

  • Synthesize analogs with systematic substitutions.
  • Screen binding affinity via radioligand displacement assays (e.g., [³H]CGS-21680 for A₂A receptors) .

Advanced: How to design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    • CYP Inhibition: Assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent substrates.
  • In Vivo PK: Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and calculate AUC, t₁/₂, and bioavailability .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Cell Viability Assays: MTT or ATP-lite to exclude cytotoxicity (IC₅₀ > 10 µM recommended).
  • Target-Specific Assays:
    • Adenosine Receptor Binding: Competitive binding assays using HEK293 cells expressing recombinant receptors .
    • Functional cAMP Assays: Measure G-protein coupling via cAMP modulation (e.g., GloSensor®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.